1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile
Overview
Description
1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C10H9FN2 and a molecular weight of 176.19 g/mol . It is characterized by a cyclobutane ring attached to a pyridine ring substituted with a fluorine atom at the 3-position and a nitrile group at the 1-position . This compound is used primarily in research and development settings.
Preparation Methods
The synthesis of 1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.
Pyridine Ring Substitution: The fluorine atom is introduced into the pyridine ring via electrophilic fluorination.
Nitrile Group Introduction: The nitrile group is added through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Scientific Research Applications
1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. The nitrile group can participate in nucleophilic addition reactions, making the compound reactive towards various biological targets .
Comparison with Similar Compounds
1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile can be compared with similar compounds such as:
1-(3-Chloropyridin-2-yl)cyclobutane-1-carbonitrile: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Bromopyridin-2-yl)cyclobutane-1-carbonitrile: Similar structure but with a bromine atom instead of fluorine.
1-(3-Methylpyridin-2-yl)cyclobutane-1-carbonitrile: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, such as increased lipophilicity and metabolic stability .
Properties
IUPAC Name |
1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c11-8-3-1-6-13-9(8)10(7-12)4-2-5-10/h1,3,6H,2,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPDCACJJBQDIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=C(C=CC=N2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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